molecular formula C12H9Cl2NO2 B4941449 2,3-dichloro-N-(2-furylmethyl)benzamide

2,3-dichloro-N-(2-furylmethyl)benzamide

Cat. No. B4941449
M. Wt: 270.11 g/mol
InChI Key: RZQJZPWBMZJVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(2-furylmethyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FTY720 has been found to exhibit a wide range of physiological and biochemical effects, making it an attractive candidate for further investigation.

Mechanism of Action

2,3-dichloro-N-(2-furylmethyl)benzamide exerts its effects through the modulation of sphingosine-1-phosphate (S1P) signaling pathways. The compound is phosphorylated by sphingosine kinase 2 (SphK2) to form 2,3-dichloro-N-(2-furylmethyl)benzamide-phosphate, which acts as an agonist for S1P receptors. The activation of S1P receptors leads to the internalization and degradation of the receptors, resulting in the sequestration of lymphocytes in lymph nodes and the inhibition of their migration to inflammatory sites.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2-furylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of immune cell migration and function, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, including the promotion of myelin repair and the prevention of axonal degeneration.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(2-furylmethyl)benzamide has several advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of commercial sources. However, the compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2,3-dichloro-N-(2-furylmethyl)benzamide, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other cell types and signaling pathways, and the exploration of its potential therapeutic applications in a variety of diseases and conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the compound's effects and to optimize its dosing and delivery for clinical use.

Synthesis Methods

2,3-dichloro-N-(2-furylmethyl)benzamide is synthesized through a multi-step process starting from 2,3-dichlorobenzoyl chloride and 2-furylmethylamine. The synthesis involves several chemical reactions, including amidation and cyclization, and requires careful monitoring to ensure the purity and yield of the final product.

Scientific Research Applications

2,3-dichloro-N-(2-furylmethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications, including as an immunosuppressant, anti-inflammatory, and anti-cancer agent. The compound has been found to exhibit a wide range of physiological and biochemical effects, including the modulation of immune cell migration and function, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells.

properties

IUPAC Name

2,3-dichloro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c13-10-5-1-4-9(11(10)14)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQJZPWBMZJVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.